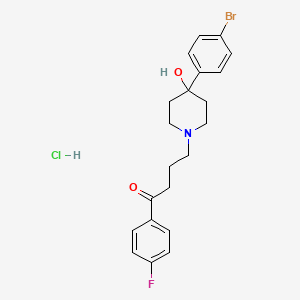

Bromperidol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H24BrClFNO2 |

|---|---|

Molecular Weight |

456.8 g/mol |

IUPAC Name |

4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride |

InChI |

InChI=1S/C21H23BrFNO2.ClH/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;/h3-10,26H,1-2,11-15H2;1H |

InChI Key |

XAYXCUZHMISKSM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Bromperidol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromperidol, a typical antipsychotic of the butyrophenone class, was discovered and developed by Janssen Pharmaceutica in 1966. As a potent and long-acting neuroleptic, its primary application is in the management of schizophrenia. The core of its therapeutic action lies in its potent antagonism of the dopamine D2 receptor. This technical guide provides an in-depth exploration of the discovery, preclinical development, and clinical evaluation of Bromperidol, presenting key quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action.

Introduction

Bromperidol emerged from the pioneering research in neuropsychopharmacology at Janssen Pharmaceutica, which also yielded the structurally similar and widely used antipsychotic, haloperidol.[1] As a butyrophenone derivative, Bromperidol's development was driven by the need for effective treatments for psychotic disorders, particularly schizophrenia. Its primary mechanism of action involves blocking dopamine D2 receptors in the brain, which is a hallmark of typical antipsychotics and is central to alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]

Synthesis and Physicochemical Properties

Bromperidol, with the chemical name 4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one, is a crystalline powder.[3]

Table 1: Physicochemical Properties of Bromperidol

| Property | Value |

| Chemical Formula | C21H23BrFNO2 |

| Molar Mass | 420.32 g/mol |

| CAS Number | 10457-90-6 |

A detailed synthesis of Bromperidol involves a multi-step process. A key final step in a radiolabeled synthesis involves the reaction of 4-[4-(aminophenyl)-4-hydroxy-piperidinyl]-1-(4-fluorophenyl)-1-butanone (aminoperidol) with a copper bromide complex in what is a modification of the Sandmeyer reaction.[4]

Preclinical Development

Pharmacodynamics: Receptor Binding Profile

The therapeutic efficacy and side-effect profile of Bromperidol are largely determined by its affinity for various neurotransmitter receptors. While its primary target is the dopamine D2 receptor, it also interacts with other receptors to a lesser extent.[2]

Table 2: Receptor Binding Affinities (Ki values) of Bromperidol

| Receptor | Ki (nM) |

| Dopamine D2 | Data not available in the search results |

| Serotonin 5-HT2A | Data not available in the search results |

| Alpha-1 Adrenergic | Data not available in the search results |

| Histamine H1 | Data not available in the search results |

| Muscarinic M1 | Data not available in the search results |

Experimental Protocols: In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of Bromperidol for various neurotransmitter receptors.

-

Methodology: Competitive radioligand binding assays are a standard method.[5]

-

Receptor Preparation: Membranes from cells expressing the target receptor or from specific brain regions (e.g., striatum for D2 receptors) are prepared.

-

Radioligand: A radiolabeled ligand with known high affinity for the target receptor is used (e.g., [3H]-spiperone for D2 receptors).

-

Competition: The receptor preparation is incubated with the radioligand in the presence of varying concentrations of unlabeled Bromperidol.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Bromperidol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Pharmacodynamics: In Vivo Animal Models

Preclinical studies in animal models are crucial for evaluating the antipsychotic potential and extrapyramidal side effects of drug candidates.

Table 3: In Vivo Efficacy of Bromperidol in Animal Models

| Model | Species | Endpoint | ED50 |

| Apomorphine-Induced Stereotypy | Rat | Inhibition of stereotyped behavior | Data not available in the search results |

| Conditioned Avoidance Response | Rat | Inhibition of avoidance response | Data not available in the search results |

Experimental Protocols: In Vivo Animal Models

-

Objective: To assess the dopamine D2 receptor antagonist activity of Bromperidol in vivo.

-

Methodology:

-

Animals: Male Wistar rats are commonly used.

-

Procedure: Animals are pre-treated with various doses of Bromperidol or vehicle. After a set period, they are challenged with a subcutaneous injection of apomorphine (e.g., 0.5 mg/kg), a dopamine agonist.[7][8]

-

Observation: The animals are then observed for a defined period (e.g., 60 minutes) and scored for stereotyped behaviors such as sniffing, licking, and gnawing using a standardized rating scale.

-

Data Analysis: The dose of Bromperidol that reduces the stereotypy score by 50% (ED50) is calculated.

-

-

Objective: To evaluate the antipsychotic potential of Bromperidol. This test is highly predictive of clinical antipsychotic efficacy.[9][10]

-

Methodology:

-

Apparatus: A shuttle box with two compartments separated by a partition.

-

Procedure: A conditioned stimulus (CS), such as a light or tone, is presented for a short duration, followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation.

-

Drug Administration: Animals are treated with Bromperidol or vehicle before the test session.

-

Data Analysis: The number of successful avoidances is recorded. The dose of Bromperidol that produces a 50% reduction in avoidance responses (ED50) is determined.[11]

-

Pharmacokinetics and Toxicology

Preclinical pharmacokinetic studies in rats and dogs have shown that Bromperidol is well absorbed after oral administration and has an apparent elimination half-life of approximately 24 hours, supporting a once-daily dosing regimen.[4] The metabolic fate of Bromperidol differs across species. In rats and dogs, the primary metabolic pathway is oxidative N-dealkylation. In humans, the major route of elimination is through the formation of an O-glucuronide conjugate of the intact drug.[12] Acute and multiple-dose toxicology studies in animals have demonstrated that Bromperidol is well-tolerated.[4]

Table 4: Preclinical Toxicology of Bromperidol

| Species | Test | Result |

| Rat | Acute Oral LD50 | Data not available in the search results |

| Dog | Acute Oral LD50 | Data not available in the search results |

Clinical Development

Clinical Efficacy in Schizophrenia

Clinical trials have demonstrated the efficacy of Bromperidol in treating the symptoms of schizophrenia. In a Phase III controlled clinical study involving 30 male patients with schizophrenia, an eight-week treatment with Bromperidol resulted in a global improvement in 76% of the patients.[2] The optimal dosage in this study was found to be between 4 and 6 mg per day.[2] Another study with fifteen patients with psychotic conditions, mostly of the schizophrenic type, also showed potent antipsychotic properties.[13]

Clinical Trial Protocol Synopsis

-

Study Design: A randomized, controlled, double-blind or open-label trial.

-

Patient Population: Adult male and female patients (typically 18-65 years old) with a confirmed diagnosis of schizophrenia according to DSM criteria, experiencing an acute episode or in a residual phase.[2][14]

-

Inclusion Criteria (General):

-

Diagnosis of schizophrenia.

-

Age between 18 and 65 years.

-

Informed consent.

-

-

Exclusion Criteria (General):

-

Other primary psychiatric diagnoses.

-

Substance abuse.

-

Significant medical conditions.

-

-

Dosage and Administration: Oral Bromperidol administered once daily, with doses typically ranging from 4 to 23 mg/day in acute phases and around 8 mg/day for maintenance.[2][13] A long-acting decanoate formulation is also available for intramuscular injection (e.g., 150 mg).[14]

-

Assessment Scales:

-

Brief Psychiatric Rating Scale (BPRS)

-

Scale for the Assessment of Positive Symptoms (SAPS)

-

Scale for the Assessment of Negative Symptoms (SANS)

-

Hamilton Depression Rating Scale (HAM-D)

-

-

Primary Outcome: Change from baseline in the total score of a standardized psychiatric rating scale (e.g., BPRS).

-

Secondary Outcomes: Clinical Global Impression (CGI) scores, safety, and tolerability.

Pharmacokinetics in Humans

Table 5: Pharmacokinetic Parameters of Bromperidol in Humans

| Parameter | Value |

| Tmax (Time to Peak Plasma Concentration) | 3.9 ± 0.9 hours |

| t1/2 (Elimination Half-Life) | 20.4 ± 3.7 hours |

| Clearance | 1.37 ± 0.52 ml/h/kg |

| Cmax (Peak Plasma Concentration) | Data not available in the search results |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Bromperidol is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This blockade reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.

References

- 1. researchgate.net [researchgate.net]

- 2. Results of a clinical trial with bromperidol C-C 2489/21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromperidol | 10457-90-6 | FB19339 | Biosynth [biosynth.com]

- 4. Synthesis of [82Br]bromperidol and preliminary tissue distribution studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical trial with bromperidol in psychotic states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bromperidol | 5-HT Receptor | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The initial US clinical experience in the management of schizophrenic patients with bromperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bromperidol Hydrochloride Metabolites and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromperidol, a typical butyrophenone antipsychotic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall pharmacological and toxicological profile. This technical guide provides a detailed overview of the known metabolites of bromperidol hydrochloride, their pathways of formation, and their biological activities, with a focus on their interaction with key central nervous system receptors. This document also outlines the experimental protocols used to characterize these metabolites and includes signaling pathway and workflow diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

Bromperidol is a potent dopamine D2 receptor antagonist used in the treatment of schizophrenia and other psychotic disorders.[1] Like other xenobiotics, bromperidol is metabolized in the liver, primarily by the cytochrome P450 enzyme system, to facilitate its excretion from the body. The resulting metabolites may possess their own biological activity, which can contribute to the therapeutic effect or adverse reactions of the parent drug. A thorough characterization of these metabolites is therefore essential for drug development and clinical practice.

Metabolic Pathways of Bromperidol

The metabolism of bromperidol is complex and involves several key enzymatic reactions, with cytochrome P450 3A4 (CYP3A4) playing a central role.[2][3] The primary metabolic pathways include:

-

Reduction: The ketone group of bromperidol can be reduced to a secondary alcohol, forming reduced bromperidol . This reaction is reversible, and reduced bromperidol can be oxidized back to the parent compound, also catalyzed by CYP3A4.[2]

-

N-dealkylation: This pathway involves the cleavage of the N-butyl chain, leading to the formation of 4-(4-bromophenyl)-4-hydroxypiperidine and p-fluorobenzoylpropionic acid . The latter can be further metabolized to its glycine conjugate.[4] CYP3A4 is the primary enzyme responsible for the N-dealkylation of both bromperidol and reduced bromperidol.[2]

-

Dehydration and Aromatization: Bromperidol can undergo dehydration to form bromperidol 1,2,3,6-tetrahydropyridine , which can be further oxidized to the corresponding bromperidol pyridinium metabolite.[3] This pathway is analogous to the metabolic activation of the neurotoxin MPTP to MPP+ and raises concerns about potential neurotoxicity.

-

Glucuronidation: A major metabolite in humans is an O-glucofuranosiduronolactone conjugate of bromperidol, formed by the attachment of a glucuronic acid moiety to the tertiary hydroxyl group.[4]

The metabolic pathway of bromperidol is depicted in the following diagram:

Biological Activity of Bromperidol Metabolites

The biological activity of bromperidol's metabolites is not as well-characterized as the parent compound. There is some conflicting information in the literature, with some sources suggesting that bromperidol has no active metabolites.[5] However, the existence of a reduced metabolite and its consideration in pharmacokinetic studies imply that it may have some biological relevance.[6]

3.1. Reduced Bromperidol

The primary active metabolite of bromperidol is reduced bromperidol . While specific quantitative data on its receptor binding affinities are scarce in publicly available literature, its structural similarity to the parent compound suggests that it may retain some affinity for dopamine D2 and other receptors. The reversible nature of its formation indicates a dynamic equilibrium with the more active parent drug.

3.2. Pyridinium Metabolite

3.3. Other Metabolites

The N-dealkylation products, 4-(4-bromophenyl)-4-hydroxypiperidine and p-fluorobenzoylpropionic acid , and the glycine conjugate are generally considered to be pharmacologically inactive and are primarily routes of elimination.[4] The O-glucofuranosiduronolactone conjugate is also considered an inactive detoxification product.[4]

Table 1: Summary of Bromperidol Metabolites and Their Known/Putative Biological Activity

| Metabolite | Metabolic Pathway | Key Enzymes | Putative Biological Activity |

| Reduced Bromperidol | Reduction | Carbonyl reductase | Likely retains some affinity for dopamine D2 receptors; activity level is not well-quantified. |

| Bromperidol 1,2,3,6-tetrahydropyridine | Dehydration | CYP3A4 | Intermediate; likely has some biological activity. |

| Bromperidol Pyridinium | Oxidation | CYP3A4 | Potential for neurotoxicity, by analogy to the haloperidol pyridinium metabolite. |

| 4-(4-bromophenyl)-4-hydroxypiperidine | N-dealkylation | CYP3A4 | Generally considered inactive. |

| p-fluorobenzoylpropionic acid | N-dealkylation | CYP3A4 | Generally considered inactive. |

| p-fluorophenylacetic acid glycine conjugate | Further metabolism | - | Inactive elimination product. |

| O-glucofuranosiduronolactone conjugate | Glucuronidation | UGTs | Inactive elimination product. |

Experimental Protocols

The identification and characterization of bromperidol metabolites and their biological activity involve a range of sophisticated analytical and pharmacological techniques.

4.1. Metabolite Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of bromperidol and its metabolites in biological matrices such as plasma and urine.

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.

-

Typical Protocol:

-

Sample Preparation: Plasma or urine samples are typically pre-treated to remove proteins and other interfering substances. This may involve protein precipitation with acetonitrile, followed by liquid-liquid extraction.[1]

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a reverse-phase C18 column. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is used to elute the compounds.[9]

-

Detection: A UV detector is commonly used to monitor the eluent at a specific wavelength (e.g., 220 nm). Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for more sensitive and specific detection and structural elucidation of metabolites.[10]

-

Quantification: The concentration of each compound is determined by comparing its peak area to that of a known concentration of a standard.

-

The general workflow for metabolite identification using HPLC is as follows:

4.2. In Vitro Metabolism Studies

To identify the enzymes responsible for bromperidol metabolism, in vitro studies using human liver microsomes or recombinant human cytochrome P450 enzymes are conducted.

-

Principle: These systems contain the necessary enzymes to carry out metabolic reactions in a controlled environment.

-

Typical Protocol:

-

Incubation: Bromperidol is incubated with human liver microsomes or specific recombinant CYP enzymes in the presence of necessary cofactors (e.g., NADPH).

-

Reaction Termination: The reaction is stopped after a specific time by adding a quenching agent (e.g., acetonitrile).

-

Analysis: The reaction mixture is then analyzed by HPLC or LC-MS to identify and quantify the metabolites formed.

-

Enzyme Identification: By using specific chemical inhibitors or antibodies for different CYP enzymes, the contribution of each enzyme to a particular metabolic reaction can be determined.[2]

-

4.3. Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of bromperidol and its metabolites for various receptors.

-

Principle: This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

-

Typical Protocol:

-

Receptor Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., dopamine D2, serotonin 5-HT2A) are prepared.

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (bromperidol or its metabolite).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Detection: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

A schematic of a competitive receptor binding assay is shown below:

Conclusion

The metabolism of this compound is a multifaceted process that yields a variety of metabolites. While the parent drug's pharmacology is well-established, the biological activities of its metabolites, particularly reduced bromperidol and the pyridinium metabolite, require further investigation to fully understand their contribution to the overall clinical profile of bromperidol. The application of advanced analytical and pharmacological techniques will be instrumental in elucidating the complete picture of bromperidol's metabolic fate and the functional consequences of its biotransformation. This knowledge is paramount for optimizing therapeutic strategies and ensuring patient safety.

References

- 1. Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP3A is responsible for N-dealkylation of haloperidol and bromperidol and oxidation of their reduced forms by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel conjugate as a major metabolite of bromperidol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bromperidol decanoate (depot) for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conversion of bromperidol to reduced bromperidol in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MPP(+)-like neurotoxicity of a pyridinium metabolite derived from haloperidol: in vivo microdialysis and in vitro mitochondrial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the in vitro conversion of haloperidol to a potentially neurotoxic pyridinium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

Preclinical Pharmacology and Toxicology of Bromperidol: An In-depth Technical Guide

Introduction

Bromperidol is a typical antipsychotic agent belonging to the butyrophenone class of drugs, structurally related to haloperidol. It is primarily utilized in the management of schizophrenia and other psychotic disorders. This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of Bromperidol, designed for researchers, scientists, and drug development professionals. The document summarizes key data in structured tables, details experimental protocols for pivotal studies, and includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of the compound's preclinical profile.

Pharmacodynamics

The pharmacodynamic actions of Bromperidol are primarily centered on its antagonist activity at dopamine D2 receptors, which is believed to be the core mechanism for its antipsychotic effects. By blocking these receptors in the mesolimbic pathway, Bromperidol mitigates the positive symptoms of schizophrenia, such as hallucinations and delusions. The drug also exhibits affinity for other neurotransmitter receptors, which may contribute to its overall therapeutic profile and side effects.

Receptor Binding Affinity

The in vitro receptor binding profile of Bromperidol has been characterized to determine its affinity for various neurotransmitter receptors. The following table summarizes the inhibitory constants (Ki) of Bromperidol at key receptors.

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 3.7 |

| Serotonin 5-HT2 | 26 |

| α1-Adrenergic | 100 |

Data sourced from in vitro studies using radioligand binding assays.

Mechanism of Action: D2 Receptor Antagonism

The primary mechanism of action of Bromperidol involves the blockade of postsynaptic dopamine D2 receptors. This action reduces the excessive dopaminergic neurotransmission in the brain that is associated with psychosis.

Pharmacokinetics

The pharmacokinetic profile of Bromperidol has been evaluated in several preclinical species, including rats and dogs. It is generally well-absorbed after oral administration and undergoes extensive metabolism.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Bromperidol is well-absorbed following oral administration.

-

Distribution: Following absorption, Bromperidol is distributed throughout the body. Preliminary tissue distribution studies in the rat have shown rapid uptake of radioactivity into the liver, brain, kidneys, and lungs following intravenous administration of radiolabeled Bromperidol.

-

Metabolism: Bromperidol undergoes hepatic metabolism. In rats and dogs, the primary metabolic pathway is oxidative N-dealkylation.

-

Excretion: The metabolites of Bromperidol are excreted through both renal and fecal routes. In female Wistar rats, approximately 23-29% of an oral dose is excreted in the urine and 38-45% in the feces over a 7-day period. In dogs, 39-74% of the administered dose is excreted in the urine and 26-43% in the feces over the same period.

Pharmacokinetic Parameters

The following tables summarize the available pharmacokinetic parameters for Bromperidol in rats and dogs.

Table 1: Pharmacokinetic Parameters of Bromperidol in Rats (Oral Administration)

| Parameter | Value | Unit |

| Tmax | Data not available | h |

| Cmax | Data not available | ng/mL |

| AUC | Data not available | ng*h/mL |

| Half-life (t½) | ~24 | h |

| Bioavailability | Data not available | % |

Table 2: Pharmacokinetic Parameters of Bromperidol in Dogs (Oral Administration)

| Parameter | Value | Unit |

| Tmax | Data not available | h |

| Cmax | Data not available | ng/mL |

| AUC | Data not available | ng*h/mL |

| Half-life (t½) | Data not available | h |

| Bioavailability | Data not available | % |

Experimental Protocols: Pharmacokinetic Studies

Species: Male and female rats and beagle dogs. Administration: Single oral (gavage) or intravenous administration of Bromperidol. Sample Collection: Serial blood samples are collected at predetermined time points post-dosing. Analysis: Plasma concentrations of Bromperidol and its metabolites are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) are calculated using non-compartmental analysis.

Toxicology

A range of toxicology studies have been conducted to evaluate the safety profile of Bromperidol in various animal species. These studies include acute, subchronic, and chronic toxicity assessments, as well as evaluations of genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Acute Toxicity

The acute toxicity of Bromperidol has been evaluated in rodents. The following table summarizes the available LD50 values.

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Oral | Data not available |

| Rat | Oral | Data not available |

Subchronic and Chronic Toxicity

Repeat-dose toxicity studies have been conducted in rats and dogs to assess the potential for target organ toxicity following prolonged exposure to Bromperidol.

Table 3: Subchronic Oral Toxicity of Bromperidol in Rats

| Duration | NOAEL (mg/kg/day) | Key Findings |

| Data not available | Data not available | Data not available |

Table 4: Subchronic Oral Toxicity of Bromperidol in Dogs

| Duration | NOAEL (mg/kg/day) | Key Findings |

| Data not available | Data not available | Data not available |

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies has been conducted to assess the mutagenic and clastogenic potential of Bromperidol.

| Assay | Test System | Results |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium | Data not available |

| In vitro Chromosomal Aberration | Mammalian cells (e.g., CHO) | Data not available |

| In vivo Micronucleus | Rodent bone marrow | Data not available |

Carcinogenicity

Long-term carcinogenicity studies in rodents have been performed to evaluate the tumorigenic potential of Bromperidol.

Table 5: Carcinogenicity of Bromperidol

| Species | Duration | Key Findings |

| Rat | 2 years | Data not available |

| Mouse | 2 years | Data not available |

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats to assess the potential effects of Bromperidol on fertility and embryo-fetal development. In a teratogenicity study in Wistar-Imamichi rats, oral administration of Bromperidol at doses of 1.5 and 10.0 mg/kg/day caused sedation in pregnant females, with a dose-dependent decrease in body weight and food and water intake. At 10.0 mg/kg/day, effects on the F1 generation included decreased fetal weight, retarded ossification, a slight decrease in viability index, delayed eyelid opening, and reduced growth rate. No treatment-related external or internal abnormalities were observed, and there were no apparent effects on the behavior, learning ability, or reproductive function of the offspring.

Table 6: Reproductive and Developmental Toxicity of Bromperidol in Rats

| Study Type | NOAEL (mg/kg/day) | Key Findings |

| Teratogenicity | 0.2 (maternal and developmental) | Maternal toxicity (sedation, decreased body weight, food/water intake) at ≥1.5 mg/kg/day. Developmental effects (decreased fetal weight, retarded ossification, etc.) at 10.0 mg/kg/day. |

Experimental Protocols: Toxicology Studies

Acute Oral Toxicity (Up-and-Down or Fixed Dose Procedure):

-

Species: Typically rats or mice.

-

Administration: A single oral dose of Bromperidol is administered to a small number of animals.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: Determination of the LD50 or the dose causing evident toxicity.

Repeat-Dose Toxicity (Subchronic - e.g., 90-day):

-

Species: Typically one rodent (rat) and one non-rodent (dog) species.

-

Administration: Daily oral administration of Bromperidol at multiple dose levels for 90 days.

-

Assessments: Include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of tissues.

-

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity - Ames Test:

-

Test System: Histidine-dependent strains of Salmonella typhimurium.

-

Procedure: Bacteria are exposed to varying concentrations of Bromperidol with and without metabolic activation (S9 mix).

-

Endpoint: The number of revertant colonies is counted to assess for point mutations.

Genotoxicity - In Vitro Chromosomal Aberration Test:

-

Test System: Cultured mammalian cells (e.g., Chinese Hamster Ovary - CHO).

-

Procedure: Cells are exposed to Bromperidol with and without metabolic activation, and metaphase chromosomes are examined for structural aberrations.

-

Endpoint: Frequency of chromosomal aberrations.

Genotoxicity - In Vivo Micronucleus Test:

-

Species: Typically mice.

-

Administration: Bromperidol is administered to the animals, usually via oral gavage or intraperitoneal injection.

-

Procedure: Bone marrow is harvested, and polychromatic erythrocytes are examined for the presence of micronuclei.

-

Endpoint: Frequency of micronucleated polychromatic erythrocytes.

Carcinogenicity (2-Year Bioassay):

-

Species: Rats and mice.

-

Administration: Daily administration of Bromperidol in the diet or by gavage for the lifetime of the animals.

-

Assessments: Comprehensive clinical and pathological examinations, with a focus on neoplastic lesions.

-

Endpoint: Incidence of tumors.

Reproductive and Developmental Toxicity (Segment II - Teratology):

-

Species: Typically rats and rabbits.

-

Administration: Daily oral administration of Bromperidol to pregnant females during the period of organogenesis.

-

Assessments: Evaluation of maternal toxicity and detailed examination of fetuses for external, visceral, and skeletal malformations.

-

Endpoint: NOAEL for maternal and developmental toxicity.

Conclusion

This technical guide has summarized the key preclinical pharmacology and toxicology data for Bromperidol. Its primary pharmacodynamic action is potent dopamine D2 receptor antagonism. Pharmacokinetic studies in animals indicate good oral absorption and extensive metabolism. The toxicology profile suggests that at high doses, Bromperidol can induce maternal and developmental effects in rats. While this guide provides a comprehensive overview based on available data, further research to fill the existing data gaps, particularly in quantitative pharmacokinetic and long-term toxicology parameters, would provide a more complete preclinical profile of Bromperidol.

Methodological & Application

Protocol for In Vivo Administration of Bromperidol Hydrochloride in Rodents: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the in vivo administration of Bromperidol hydrochloride to rodent models, a critical procedure in preclinical neuropsychopharmacological research. Bromperidol, a potent butyrophenone antipsychotic and dopamine D2 receptor antagonist, is structurally and functionally similar to haloperidol.[1][2] This document outlines detailed methodologies for vehicle preparation, administration routes, and relevant behavioral and physiological assessments. Quantitative data from preclinical studies, primarily leveraging data from its close analog haloperidol due to the scarcity of published specific data for bromperidol, are summarized to guide dose selection for desired physiological effects, including D2 receptor occupancy and behavioral outcomes such as catalepsy and altered locomotor activity.

Introduction

Bromperidol is a typical antipsychotic medication belonging to the butyrophenone class, primarily utilized in the treatment of schizophrenia and other psychotic disorders.[1] Its principal mechanism of action involves the potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia.[1] Additionally, bromperidol exhibits some affinity for serotonin (5-HT2) receptors, which may contribute to its effects on negative and cognitive symptoms.[1] Understanding the in vivo effects of this compound in rodent models is essential for elucidating its therapeutic potential and side-effect profile. These protocols provide standardized procedures to ensure reproducibility and accuracy in preclinical study design.

Data Presentation

The following tables summarize quantitative data relevant to the in vivo administration of Bromperidol and its close analog, Haloperidol, in rodents. Due to limited specific data for Bromperidol, Haloperidol data is provided as a reference for dose-ranging studies.

Table 1: In Vivo Dopamine D2 Receptor Occupancy of Haloperidol in Rodents

| Species | Route of Administration | ED50/ID50 (mg/kg) | Occupancy Level | Reference |

| Mouse | Systemic | 0.11 | 50% | [3] |

| Rat | Subcutaneous | 0.02 | 50% | [4] |

| Rat | Oral | 0.2 - 0.3 | 50% | [5] |

| Rat | Osmotic Minipump | 0.25 (mg/kg/day) | 80% | [6] |

Table 2: Behavioral Effects of Haloperidol in Rodents

| Species | Behavioral Assay | Route of Administration | Effective Dose (mg/kg) | Observed Effect | Reference |

| Rat | Catalepsy | Intraperitoneal | ED50: 0.23 - 0.42 | Induction of catalepsy | [7] |

| Rat | Catalepsy | Not Specified | AED50: 0.29 | Induction of catalepsy | [8] |

| Mouse | Locomotor Activity | Intraperitoneal | ≥ 0.1 | Significant decrease | [9] |

| Mouse | Locomotor Activity | Not Specified | 0.10, 0.15 | Blockade of ethanol-stimulated activity | [10] |

Table 3: Pharmacokinetic Parameters of Bromperidol and Haloperidol in Rodents

| Compound | Species | Route of Administration | Tmax (hours) | Elimination Half-life (t½) | Reference |

| Bromperidol | Animals | Oral | Not Specified | ~24 hours | |

| Haloperidol | Rat | Intravenous | Not Applicable | 1.5 hours | [11] |

| Haloperidol | Human | Oral | 1.7 - 6.1 | 14.5 - 36.7 hours | [12] |

| Haloperidol Decanoate | Human | Intramuscular | ~144 hours (6 days) | ~6 weeks | [12] |

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Administration

Materials:

-

This compound powder

-

Sterile 0.9% saline

-

0.1% Ascorbic acid solution (optional, as an antioxidant)

-

Sterile water for injection

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Sterile vials

Procedure:

-

Vehicle Preparation: For a saline-based vehicle, use sterile 0.9% saline. For compounds with limited solubility, a solution of 0.1% ascorbate in saline can be used to aid dissolution and maintain stability.[13]

-

Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and volume.

-

Dissolution:

-

Add a small amount of the chosen vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while vortexing continuously until the powder is completely dissolved.

-

Gentle warming may be applied if necessary, but ensure the solution does not overheat.

-

-

Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

-

Storage: Store the prepared solution at 4°C, protected from light. It is recommended to prepare fresh solutions for each experiment to ensure potency.

Protocol 2: Administration of this compound to Rodents

Routes of Administration:

-

Intraperitoneal (IP) Injection: A common route for systemic administration in rodents.

-

Subcutaneous (SC) Injection: Results in slower absorption compared to IP.

-

Oral Gavage (PO): For oral administration studies.

Procedure (General):

-

Animal Handling: Acclimatize animals to the experimental conditions to minimize stress. Handle animals gently and use appropriate restraint techniques.

-

Dose Calculation: Calculate the injection volume based on the animal's body weight and the concentration of the this compound solution.

-

Injection:

-

IP: Inject into the lower quadrant of the abdomen, avoiding the midline and internal organs.

-

SC: Lift the loose skin over the back or flank to form a tent and insert the needle at the base.

-

PO: Use a proper-sized gavage needle to deliver the solution directly into the stomach.

-

-

Post-Administration Monitoring: Observe the animals for any adverse reactions immediately after administration and at regular intervals as required by the study design.

Protocol 3: Assessment of Catalepsy in Rats (Bar Test)

Apparatus:

-

A horizontal bar (e.g., 0.9 cm in diameter) is fixed at a height of 9 cm above a flat surface.

Procedure:

-

Acclimation: Place the rat in the testing room for at least 30 minutes before the test to acclimate.

-

Drug Administration: Administer this compound or vehicle at the desired dose and time point before the test.

-

Testing:

-

Gently place the rat's forepaws on the horizontal bar.

-

Start a stopwatch immediately.

-

Measure the time until the rat removes both forepaws from the bar (descent latency).

-

A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire duration, the maximum time is recorded.

-

-

Data Analysis: Compare the descent latencies between different treatment groups.

Protocol 4: Assessment of Locomotor Activity in Mice

Apparatus:

-

An open-field arena equipped with automated photobeam detectors or a video tracking system to measure horizontal movement.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle at the desired dose and time point before placing the mouse in the arena.

-

Testing:

-

Place the mouse in the center of the open-field arena.

-

Allow the mouse to explore freely for a set duration (e.g., 30-60 minutes).

-

The automated system will record parameters such as total distance traveled, time spent mobile, and rearing frequency.

-

-

Data Analysis: Compare the locomotor activity parameters between different treatment groups.

Mandatory Visualizations

Caption: Experimental workflow for in vivo studies of this compound in rodents.

Caption: Simplified signaling pathway of Bromperidol's antagonism at the D2 receptor.

References

- 1. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 2. Bromperidol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo occupancy of dopamine D2 receptors by antipsychotic drugs and novel compounds in the mouse striatum and olfactory tubercles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine D(2) receptor blockade by haloperidol. (3)H-raclopride reveals much higher occupancy than EEDQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dose determination of haloperidol, risperidone and olanzapine using an in vivo dopamine D2-receptor occupancy method in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Haloperidol prevents ethanol-stimulated locomotor activity but fails to block sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Linear pharmacokinetics of haloperidol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Conditioned increase of locomotor activity induced by haloperidol | PLOS One [journals.plos.org]

Application Notes and Protocols: Electrophysiological Studies of Bromperidol on Dopamine Neuron Firing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of Bromperidol on dopamine (DA) neuron firing. The included protocols offer detailed methodologies for conducting key experiments to assess the impact of this typical antipsychotic on dopaminergic systems.

Introduction

Bromperidol is a high-potency typical antipsychotic of the butyrophenone class, closely related to haloperidol. Its primary mechanism of action is the potent antagonism of dopamine D2 receptors.[1] This action is believed to underlie its therapeutic efficacy in treating the positive symptoms of schizophrenia, which are associated with hyperactivity of the mesolimbic dopamine pathway.[1] Electrophysiological studies are crucial for understanding how Bromperidol modulates the firing rate and pattern of individual dopamine neurons, providing insights into its therapeutic actions and potential side effects.

Data Presentation

Bromperidol Receptor Binding Profile

The affinity of Bromperidol for various neurotransmitter receptors is critical to its pharmacological profile. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

| Receptor | Ki (nM) | Species | Source |

| Dopamine D2 | 2.1 | Human (cloned) | [2] |

| Serotonin 5-HT2A | Moderate Affinity | N/A | [3] |

Note: While specific Ki values for other receptors were not found in the immediate search, typical antipsychotics of the butyrophenone class generally exhibit lower affinity for serotonergic, adrenergic, histaminergic, and muscarinic receptors compared to their high affinity for D2 receptors.

Electrophysiological Effects of Typical Antipsychotics on Dopamine Neuron Firing

The following table summarizes the expected electrophysiological effects of typical antipsychotics like Bromperidol on ventral tegmental area (VTA) dopamine neurons, based on studies of the closely related compound, haloperidol. These effects are generally observed following systemic administration.

| Parameter | Acute Effect | Chronic Effect (Depolarization Block) | Putative Mechanism | Source | |---|---|---|---| | Population Activity | Increase in the number of spontaneously active DA neurons. | Decrease in the number of spontaneously active DA neurons. | Feedback activation from postsynaptic D2 receptor blockade leading to overexcitation and subsequent inactivation. |[4] | | Firing Rate | Variable; may increase or show no significant change in individual neurons. | Significant reduction in the firing rate of spontaneously active neurons. | Initial feedback activation followed by depolarization-induced inactivation. |[5] | | Burst Firing | Variable; can be increased or decreased in individual neurons. | Reduced bursting activity. | Disruption of the normal firing patterns due to sustained depolarization. |[4] |

Experimental Protocols

Protocol 1: In Vivo Single-Unit Extracellular Recording of VTA Dopamine Neurons in Anesthetized Rats Following Systemic Bromperidol Administration

This protocol details the procedure for recording the activity of individual VTA dopamine neurons in anesthetized rats and observing the effects of systemically administered Bromperidol.

1. Animal Preparation and Anesthesia:

-

Adult male Sprague-Dawley rats (250-350g) are used for these experiments.

-

Anesthetize the rat with chloral hydrate (400 mg/kg, i.p.).[6] Maintain anesthesia with supplemental doses (100 mg/kg, i.p.) as needed to ensure the absence of a pedal withdrawal reflex.[6]

-

Place the animal in a stereotaxic frame and maintain its body temperature at 37°C using a heating pad.[7]

2. Surgical Procedures:

-

Expose the skull and drill a small burr hole above the VTA.

-

Stereotaxic coordinates for the VTA are typically: AP -5.2 to -5.6 mm from bregma, ML ±0.6 to 1.0 mm from the midline, and DV -7.0 to -8.5 mm from the dura.[7]

3. Electrode Preparation and Recording:

-

Use single-barrel glass micropipettes pulled to a fine tip (impedance of 5-15 MΩ).

-

Fill the electrodes with a 2% Pontamine Sky Blue solution in 0.5 M sodium acetate to allow for later histological verification of the recording site.[8]

-

Lower the electrode into the VTA using a hydraulic microdrive.

4. Identification of Dopamine Neurons:

-

Dopamine neurons are identified based on their characteristic electrophysiological properties:

-

A slow, irregular firing rate (2-10 Hz).

-

A long-duration action potential (>2.5 ms) with a prominent hyperpolarizing afterpotential.

-

A characteristic "notch" on the rising phase of the action potential.

-

The presence of burst firing (a series of action potentials with progressively decreasing amplitude and increasing duration).

-

5. Drug Administration:

-

Once a stable recording of a putative dopamine neuron is established, record baseline activity for at least 5-10 minutes.

-

Administer Bromperidol (or vehicle control) via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage will depend on the specific research question and should be determined from dose-response studies.

-

Continuously record the neuron's activity for at least 60 minutes post-injection to observe the full time-course of the drug's effect.[6]

6. Data Analysis:

-

Analyze the firing rate (spikes/second), percentage of spikes in bursts, and burst frequency.

-

Compare the pre-drug baseline activity with the post-drug activity to determine the effect of Bromperidol.

7. Histological Verification:

-

At the end of the experiment, eject the Pontamine Sky Blue dye from the electrode tip by passing a negative current.

-

Perfuse the animal, and process the brain tissue for histological analysis to confirm the recording location within the VTA.

Visualizations

Caption: Bromperidol's primary signaling pathway.

Caption: Workflow for in vivo electrophysiology.

Caption: Logical flow of Bromperidol's effects.

References

- 1. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 39002 [pdspdb.unc.edu]

- 3. Antipsychotic drug-induced increases in ventral tegmental area dopamine neuron population activity via activation of the nucleus accumbens-ventral pallidal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Excitatory and inhibitory effects of dopamine on neuronal activity of the caudate nucleus neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Preclinical Studies of Bromperidol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosage considerations for Bromperidol hydrochloride in preclinical animal studies. The information is compiled from various scientific sources and is intended to guide researchers in designing and conducting their own non-clinical investigations.

Introduction

Bromperidol is a butyrophenone derivative and a potent, long-acting neuroleptic agent.[1] It is a structural analog of haloperidol and is used as an antipsychotic in the treatment of schizophrenia.[2][3] The primary mechanism of action of Bromperidol is the antagonism of dopamine D2 receptors in the brain, which helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[4] It also exhibits some affinity for serotonin (5-HT2) receptors, which may contribute to its effects on negative and cognitive symptoms.[4] Preclinical studies in various animal models are crucial for determining the efficacy, safety, and pharmacokinetic profile of this compound before it can be considered for human use.

Pharmacokinetics and Metabolism

Preclinical studies have shown that Bromperidol is well-absorbed after oral administration and has a relatively long elimination half-life of approximately 24 hours in animals, which supports a once-daily dosing regimen.[5] The metabolism of Bromperidol has been studied in rats and dogs, showing extensive biotransformation.[6] In these species, the primary metabolic pathway is oxidative N-dealkylation.[6]

Dosage in Efficacy Studies

Intracranial Self-Stimulation (ICSS) in Rats

The ICSS paradigm is a behavioral model used to study the rewarding effects of stimuli, including drugs of abuse, and the effects of antipsychotics on motivation and anhedonia.

Table 1: Dosage of Bromperidol in a Rat Intracranial Self-Stimulation Study

| Animal Model | Route of Administration | Dosage Range (mg/kg) | Observed Effect |

| Rats | Subcutaneous (s.c.) | 0.01, 0.02, 0.04, 0.08 | Dose-related inhibition of self-stimulation |

Experimental Protocol: Intracranial Self-Stimulation in Rats

This protocol is a representative example based on standard methodologies for ICSS studies.

-

Animals: Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water.

-

Surgery:

-

Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

-

Secure the animal in a stereotaxic frame.

-

Implant a monopolar stainless-steel electrode into the medial forebrain bundle (MFB) at the level of the lateral hypothalamus. Stereotaxic coordinates are determined from a rat brain atlas (e.g., Paxinos and Watson).

-

Secure the electrode to the skull with dental cement.

-

Allow a post-operative recovery period of at least one week.

-

-

Apparatus:

-

Use a standard operant conditioning chamber equipped with a lever and a stimulator.

-

-

Training:

-

Train the rats to press the lever to receive electrical brain stimulation (e.g., 0.5-second train of 100 Hz sine wave pulses).

-

Establish a stable baseline of responding.

-

-

Drug Administration:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or 0.1% lactic acid).

-

Administer this compound subcutaneously at the specified doses (0.01, 0.02, 0.04, and 0.08 mg/kg) or vehicle control.

-

-

Testing:

-

Place the rats in the operant chambers at a set time after drug administration (e.g., 30 minutes).

-

Record the number of lever presses for a defined session duration (e.g., 30 minutes).

-

-

Data Analysis:

-

Analyze the data to determine the dose-response relationship of Bromperidol on ICSS behavior. The ED50 (the dose that produces 50% of the maximal effect) can be calculated.

-

Dosage in Safety and Toxicity Studies

Teratogenicity Study in Rats

Teratogenicity studies are conducted to assess the potential of a substance to cause defects in a developing fetus.

Table 2: Dosage of Bromperidol in a Rat Teratogenicity Study

| Animal Model | Route of Administration | Dosage Range (mg/kg/day) | Duration | Observed Effects |

| Wistar-Imamichi Rats | Oral | 0.2, 1.5, 10.0 | Gestation days 7-17 | Sedation in dams at 1.5 and 10.0 mg/kg. Growth retardation in fetuses at 10.0 mg/kg. No treatment-related abnormalities.[7] |

Experimental Protocol: Teratogenicity Study in Rats

This protocol is a representative example based on the described teratogenicity study.[7]

-

Animals: Female Wistar-Imamichi rats are used. Mating is confirmed by the presence of a vaginal plug (day 0 of gestation).

-

Housing: House pregnant females individually in standard laboratory conditions.

-

Drug Formulation: Prepare a suspension of this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose).

-

Dosing:

-

Divide pregnant rats into four groups: control (vehicle only) and three treatment groups (0.2, 1.5, and 10.0 mg/kg/day of this compound).

-

Administer the assigned dose orally once daily from gestation day 7 to 17.

-

-

Observations:

-

Monitor the dams daily for clinical signs of toxicity, body weight, and food and water consumption.

-

-

Fetal Examination:

-

On gestation day 21, euthanize a subset of dams from each group.

-

Examine the uterine contents for the number of implantations, resorptions, and live/dead fetuses.

-

Examine the fetuses for external, visceral, and skeletal abnormalities.

-

-

Postnatal Development:

-

Allow the remaining dams to deliver and raise their pups.

-

Observe the offspring for viability, growth, and physical and behavioral development.

-

Functional Observational Battery (FOB)

An FOB is a non-invasive screening procedure to detect and characterize neurobehavioral toxicity. While a specific FOB protocol for Bromperidol was not found, a general protocol is provided below.

Experimental Protocol: Functional Observational Battery (FOB) in Rats

-

Animals: Use naive rats of a standard strain (e.g., Sprague-Dawley).

-

Dosing: Administer this compound at various doses, including a vehicle control, via the intended clinical route (e.g., oral or parenteral).

-

Observations: Conduct observations at the time of peak drug effect and at several subsequent time points. The FOB includes:

-

Home Cage Observations: Posture, activity level, and any abnormal behaviors.

-

Open Field Assessment: Locomotor activity, gait, arousal, and any stereotyped behaviors.

-

Sensory and Motor Reflexes: Startle response, righting reflex, grip strength, and pain perception (e.g., tail-pinch test).

-

Autonomic Signs: Salivation, lacrimation, piloerection, and changes in body temperature.

-

-

Scoring: Use a standardized scoring system to quantify the observed effects.

Mechanism of Action and Signaling Pathway

Bromperidol's primary mechanism of action is the blockade of dopamine D2 receptors.[4] These are G-protein coupled receptors (GPCRs) that, when activated by dopamine, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase. By blocking these receptors, Bromperidol prevents this inhibition, leading to a modulation of downstream signaling cascades. This action in the mesolimbic pathway is thought to be responsible for its antipsychotic effects.[4]

Formulation Considerations

The proper formulation of this compound is critical for accurate and reproducible results in preclinical studies.

-

Oral Administration: For oral gavage, this compound can be suspended in an aqueous vehicle such as 0.5% or 1% methylcellulose or carboxymethyl cellulose.[8]

-

Parenteral Administration: For subcutaneous or intraperitoneal injection, this compound can be dissolved in sterile saline, acidified water (e.g., with lactic acid or tartaric acid to aid dissolution), or a solution containing a solubilizing agent like a cyclodextrin.[8] It is essential to ensure the sterility of parenteral formulations.

Preparation of a 1 mg/mL Oral Suspension:

-

Weigh the required amount of this compound.

-

Prepare a 0.5% (w/v) solution of methylcellulose in purified water.

-

Gradually add the this compound powder to the methylcellulose solution while stirring continuously to form a uniform suspension.

-

Store the suspension at 2-8°C and protect it from light. Shake well before each use.

Conclusion

The selection of appropriate dosages for preclinical studies of this compound is dependent on the specific research question, the animal model employed, and the route of administration. The information and protocols provided in these application notes serve as a guide for researchers to design robust and informative preclinical studies to further elucidate the pharmacological properties of this important antipsychotic agent. It is recommended to consult relevant literature and regulatory guidelines when designing and conducting animal studies.

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Intracranial self-stimulation in 3-day-old rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 5. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 6. Synthesis of [82Br]bromperidol and preliminary tissue distribution studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. INTRACRANIAL SELF-STIMULATION OF THE PARAVENTRICULAR NUCLEUS OF THE HYPOTHALAMUS: INCREASED FACILITATON BY MORPHINE COMPARED TO COCAINE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Screening Bromperidol Hydrochloride Activity Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromperidol hydrochloride is a typical antipsychotic of the butyrophenone class, structurally related to haloperidol.[1][2] Its primary mechanism of action is the potent antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family.[3] These receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Bromperidol also exhibits some affinity for serotonin 5-HT2A receptors.[5] The blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for its antipsychotic effects.[3]

This document provides detailed protocols for a selection of cell-based assays relevant for screening and characterizing the activity of this compound. These assays are designed to assess the compound's potency and functional effects on its primary target, the dopamine D2 receptor, as well as potential off-target cytotoxic effects.

Key Cell-Based Assays for this compound Activity

A comprehensive in vitro screening cascade for a compound like this compound typically involves a series of assays to determine its binding affinity, functional antagonism, and potential for cytotoxicity. The following assays are fundamental for this purpose:

-

Receptor Binding Assays: To determine the affinity of this compound for the dopamine D2 receptor and other potential off-target receptors.

-

cAMP Functional Assays: To quantify the functional antagonism of this compound at the Gαi-coupled D2 receptor.

-

Calcium Flux Assays: To measure the compound's ability to inhibit dopamine-induced calcium mobilization in engineered cell lines.

-

Cytotoxicity Assays: To assess the general toxicity of this compound to cells.

-

Electrophysiology Assays: To investigate the effect of this compound on the electrical activity of neurons.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative metrics for this compound and the closely related compound, haloperidol, across different cell-based assays. This data provides a comparative framework for assessing the potency and selectivity of Bromperidol.

Table 1: Receptor Binding Affinities (Ki in nM)

| Compound | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | Reference(s) |

| Bromperidol | Data not consistently available | Data not consistently available | [5] |

| Haloperidol | 0.5 - 2.5 | 20 - 50 | [6][7] |

Table 2: Functional Antagonism (IC50/EC50 in nM)

| Assay Type | Compound | IC50/EC50 (nM) | Cell Line | Reference(s) |

| cAMP Assay | Bromperidol | Data not available | CHO-D2S | [8] |

| Haloperidol | ~1.5 | HEK-AC2/D2 | [9] | |

| Calcium Flux Assay | Bromperidol | Data not available | HEK-293 co-expressing D2R and Gαqo5 | [10] |

| Haloperidol | ~0.05 | HEK-293 co-expressing D2L and Gαqo5 | [10] |

Table 3: Cytotoxicity (IC50 in µM)

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Bromperidol | Data not available | - | - |

| Haloperidol | Various cancer cell lines | Highly variable depending on cell line and exposure time | [11] |

Note: Cytotoxicity data for antipsychotics can be highly variable. It is recommended to determine the IC50 in the specific cell line used for functional assays.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the dopamine D2 receptor using a radiolabeled ligand (e.g., [3H]-Spiperone).

Materials:

-

Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

[3H]-Spiperone (Radioligand).

-

This compound.

-

Haloperidol (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound at various concentrations (for competition curve) or a high concentration of haloperidol (e.g., 10 µM) for non-specific binding, or buffer alone for total binding.

-

A fixed concentration of [3H]-Spiperone (typically at or below its Kd).

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay for D2 Receptor Antagonism

This protocol measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.

Materials:

-

CHO-K1 or HEK293 cell line stably expressing the human dopamine D2 receptor.

-

Cell culture medium.

-

Forskolin.

-

Dopamine.

-

This compound.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white microplates.

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Seed the D2 receptor-expressing cells into a 384-well plate and culture overnight.

-

On the day of the assay, remove the culture medium and replace it with assay buffer.

-

Add a dilution series of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

Add a fixed concentration of dopamine (typically the EC80) and a fixed concentration of forskolin to all wells (except for the basal control). Forskolin is used to stimulate adenylyl cyclase and produce a measurable level of cAMP.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Flux Assay for D2 Receptor Activity

This protocol is for a functional assay that measures the inhibition of dopamine-induced calcium mobilization in a cell line co-expressing the D2 receptor and a chimeric G protein (e.g., Gαqi5) that couples the Gαi signal to the calcium pathway.

Materials:

-

HEK293 cell line stably co-expressing the human dopamine D2 receptor and a chimeric G protein (e.g., Gαqi5).

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Dopamine.

-

This compound.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Seed the cells into the microplates and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader.

-

Add a dilution series of this compound to the wells and incubate for a defined period.

-

Initiate the kinetic read and, after establishing a stable baseline, add a fixed concentration of dopamine (EC80) to stimulate calcium flux.

-

Measure the change in fluorescence intensity over time.

-

Analyze the data by calculating the peak fluorescence response or the area under the curve.

-

Plot the response against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Visualizations

Dopamine D2 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Experimental Workflow for Screening this compound

Caption: A typical workflow for in vitro screening of Bromperidol.

Logical Relationship of Key Assay Parameters

Caption: Relationship between key parameters in drug screening.

References

- 1. Antipsychotic Drugs Rapidly Induce Dopamine Neuron Depolarization Block in a Developmental Rat Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromperidol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ratios of serotonin2 and dopamine2 affinities differentiate atypical and typical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]

- 5. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative pharmacology of human dopamine D(2)-like receptor stable cell lines coupled to calcium flux through Galpha(qo5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Improving the solubility of Bromperidol hydrochloride for in vivo experiments

This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for improving the solubility of Bromperidol hydrochloride for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: this compound is sparingly soluble in aqueous solutions but shows high solubility in organic solvents like Dimethyl Sulfoxide (DMSO). It is recommended to use newly opened, non-hygroscopic DMSO, as absorbed water can significantly reduce the compound's solubility.[1]

Q2: What is a recommended vehicle formulation for administering this compound in animal studies?

A2: A common and effective vehicle for in vivo experiments involves a co-solvent system. A widely used formulation consists of:

-

5% DMSO

-

30% PEG300

-

5% Tween 80

-

60% Saline or PBS[2]

This combination helps to maintain the drug in solution upon dilution into an aqueous environment suitable for injection.

Q3: How should I prepare and store stock solutions of this compound?

A3: High-concentration stock solutions can be prepared in 100% DMSO.[1][3] For storage, it is recommended to keep these stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers to prevent moisture absorption.[1][3] When preparing for an experiment, thaw the stock solution and dilute it to the final working concentration. If the final diluted solution is clear, it can be stored at 4°C for up to a week; however, if it is a suspension, it must be prepared fresh before each use.[2]

Q4: How does pH affect the solubility of this compound?

A4: Bromperidol is a weak base. Like other butyrophenones such as haloperidol, its solubility is pH-dependent.[4][5] The hydrochloride salt form is more soluble in acidic to neutral solutions. The pH of maximum solubility for the related compound haloperidol is approximately 5.[4][5] At pH values significantly above this, the compound may convert to its less soluble free base form, potentially leading to precipitation. Conversely, at very low pH, a "common ion effect" can occur if using HCl to adjust the pH, which may slightly decrease solubility.[4][6]

Solubility Data

The following table summarizes the solubility of Bromperidol and its hydrochloride salt in different solvents. Note that slight batch-to-batch variations in solubility can occur.[7]

| Solvent | Reported Concentration | Key Recommendations | Source |

| DMSO | ≥ 100 mg/mL | Use newly opened, non-hygroscopic DMSO for best results. | [1] |

| DMSO | 50 mg/mL | Sonication is recommended to aid dissolution. | [2] |

| Aqueous Media | < 1 mg/mL (at 25°C) | Considered slightly soluble or insoluble in aqueous solutions alone. | [7] |

Troubleshooting Guide

Problem: My this compound solution is cloudy or shows immediate precipitation.

-

Cause: The solvent system may be insufficient to maintain solubility, or the compound may not be fully dissolved initially.

-

Solution:

-

Ensure Complete Initial Dissolution: Make sure the compound is fully dissolved in the primary solvent (e.g., DMSO) before adding any co-solvents or aqueous vehicles. Gentle heating to 37°C or sonication can significantly aid this initial step.[2][3]

-

Sequential Addition: When preparing the final formulation, always start with a clear, concentrated stock solution and add the other vehicle components sequentially, mixing thoroughly after each addition.[1]

-

Slow Dilution: Add the final aqueous component (saline or PBS) slowly or drop-wise while vortexing or stirring vigorously. This helps prevent the drug from crashing out of the solution.

-

Problem: The compound dissolves in DMSO but precipitates when I add the final aqueous vehicle.

-

Cause: This is a common issue when a drug that is highly soluble in an organic solvent is diluted into an aqueous buffer where its solubility is much lower. The co-solvents (PEG300, Tween 80) are critical for preventing this.

-

Solution:

-

Check Vehicle Ratios: Ensure your co-solvent concentrations are adequate. For compounds with poor aqueous solubility, you may need to adjust the formulation, for instance, by increasing the percentage of PEG300.

-

Prepare Fresh: If the final formulation is a suspension or prone to precipitation over time, it is best to prepare it immediately before administration.[2]

-

Experimental Protocols

Protocol: Preparation of this compound for Intravenous or Intraperitoneal Injection

This protocol provides a step-by-step method for preparing a 2 mg/mL working solution, as an example. Adjustments can be made based on the required final concentration and dosage.

Materials:

-

This compound powder

-

DMSO (newly opened)[1]

-

PEG300

-

Tween 80

-

Sterile Saline or Phosphate-Buffered Saline (PBS)

-

Sterile conical tubes

-

Vortex mixer

-

Warming bath or sonicator (optional)

Methodology:

-

Calculate Required Volumes: For a final volume of 10 mL at 2 mg/mL, you will need 20 mg of this compound.

-

Volume of DMSO (5%): 0.5 mL

-

Volume of PEG300 (30%): 3.0 mL

-

Volume of Tween 80 (5%): 0.5 mL

-